Cas no 29274-18-8 (Ethyl 7-oxo-4,7-dihydropyrazolo1,5-apyrimidine-6-carboxylate)

Ethyl 7-oxo-4,7-dihydropyrazolo1,5-apyrimidine-6-carboxylate structure
29274-18-8 structure
Product Name:Ethyl 7-oxo-4,7-dihydropyrazolo1,5-apyrimidine-6-carboxylate
CAS No:29274-18-8
MF:C9H9N3O3
MW:207.186061620712
MDL:MFCD00973857
CID:852672
PubChem ID:11543008
Update Time:2025-07-19

Ethyl 7-oxo-4,7-dihydropyrazolo1,5-apyrimidine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
    • ethyl 7-oxo-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
    • Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-oxo-, ethyl ester
    • Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-oxo-, ethylester
    • 7-Oxo-6-aethoxycarbonyl-4,7-dihydro-pyrazolo<1,5-a>pyrimidin
    • Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
    • 7-Hydroxy-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester
    • ethyl7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
    • NVDWGKJXHWMJEU-UHFFFAOYSA-N
    • KCRIHOOVSNHMLN-UHFFFAOYSA-N
    • STL032692
    • Ethyl 7-oxo-4,7-dihydropyrazolo1,5-apyrimidine-6-carboxylate
    • MDL: MFCD00973857
    • Inchi: 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3
    • InChI Key: XLPSGPQQTUJWJE-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CN=C2C=CNN2C1=O)=O

Computed Properties

  • Exact Mass: 207.06400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 409
  • Topological Polar Surface Area: 71

Experimental Properties

  • PSA: 76.46000
  • LogP: 0.19930

Ethyl 7-oxo-4,7-dihydropyrazolo1,5-apyrimidine-6-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 7-oxo-4,7-dihydropyrazolo1,5-apyrimidine-6-carboxylate Production Method

Ethyl 7-oxo-4,7-dihydropyrazolo1,5-apyrimidine-6-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:29274-18-8)Ethyl 7-oxo-4,7-dihydropyrazolo1,5-apyrimidine-6-carboxylate
Order Number:A876493
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:50
Price ($):404.0
Email:sales@amadischem.com

Additional information on Ethyl 7-oxo-4,7-dihydropyrazolo1,5-apyrimidine-6-carboxylate

Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 29274-18-8): A Comprehensive Review of Its Chemical Properties and Pharmaceutical Applications

Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 29274-18-8) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolopyrimidine class, which is known for its broad spectrum of pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects. The presence of a carboxylate group and an oxo group in its molecular structure contributes to its reactivity and makes it a valuable scaffold for drug discovery.

The chemical structure of Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate consists of a fused ring system comprising a pyrazole ring connected to a pyrimidine ring. The carboxylate group at the 6-position and the oxo group at the 7-position are critical for its biological activity. These functional groups not only influence the compound's solubility and stability but also play a crucial role in its interactions with biological targets. The compound's molecular formula is C₉H₈N₄O₃, indicating a relatively high nitrogen content, which is often associated with bioactive molecules.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Among these, pyrazolopyrimidines have emerged as a promising class of molecules due to their ability to modulate various biological pathways. Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its pharmacological properties, particularly in the context of cancer therapy. Preclinical studies have demonstrated that this compound exhibits inhibitory effects on several cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.

One of the most notable findings regarding Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is its ability to inhibit the activity of enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. These enzymes are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention. The carboxylate group in the molecule facilitates coordination with metal ions, which can enhance its binding affinity to these enzymatic targets. This property has led to investigations into its potential as a lead compound for the development of novel anticancer agents.

The synthesis of Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or β-ketoamides. The choice of starting materials and reaction conditions can significantly impact the final product's quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound and confirm its structural integrity.

Recent advancements in computational chemistry have also played a pivotal role in understanding the pharmacological properties of Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate. Molecular docking studies have been conducted to predict how this compound interacts with biological targets such as enzymes and receptors. These studies provide valuable insights into the binding affinity and mode of action of the compound, which can guide further optimization efforts. Additionally, quantum mechanical calculations have been used to elucidate the electronic structure and reactivity of key functional groups within the molecule.

The pharmacokinetic profile of Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is another area of active research. Studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration. However, its metabolic stability remains a challenge due to rapid degradation by cytochrome P450 enzymes in the liver. Efforts are underway to modify its chemical structure to enhance its metabolic stability while preserving its bioactivity.

In conclusion, Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 29274-18-8) is a versatile heterocyclic compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts are focused on optimizing its synthesis, understanding its mechanism of action, and improving its pharmacokinetic properties. As our understanding of drug design continues to evolve, compounds like this are likely to play an increasingly important role in the development of novel treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:29274-18-8)Ethyl 7-oxo-4,7-dihydropyrazolo1,5-apyrimidine-6-carboxylate
A876493
Purity:99%
Quantity:25g
Price ($):404.0
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